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molecular formula C22H29ClN2O4S B1207765 (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid CAS No. 134235-78-2

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Cat. No. B1207765
M. Wt: 453.0 g/mol
InChI Key: ISMHAZMNDUAHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153214

Procedure details

A mixture of 3046 g of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate, 10 l of acetonitrile and 6701 ml of 2M lithium hydroxide is stirred at room temperature overnight, and then diluted with 20 l of water. Acetic acid (1 l) is added to adjust pH to 5.5 and additional water (12 l) is added. The precipitated product is collected and resuspended in 50 l of water. The suspension is stirred, the precipitate is collected, washed with water and dried at 60°/3 mm Hg (=4.00 mbar) for 48 h. The product is recrystallized twice from ethyl acetate and once from acetonitrile to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 116.5°-118°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
3046 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
6701 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[CH2:17][CH2:18][C:19]([O:21]C)=[O:20])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(#N)C.[OH-].[Li+].C(O)(=O)C>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=[O:9])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
3046 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CCC(=O)OC)CCCC=1C=NC=CC1
Name
Quantity
10 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
6701 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The precipitated product is collected
STIRRING
Type
STIRRING
Details
The suspension is stirred
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60°/3 mm Hg (=4.00 mbar) for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The product is recrystallized twice from ethyl acetate and once from acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CCC(=O)O)CCCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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